Lisofylline (LSF) is a pharmacological agent that has garnered attention due to its potential therapeutic effects in various inflammatory and autoimmune conditions. The compound, specifically the (S)-enantiomer, has been studied for its role in inhibiting de novo phosphatidic acid (PA) generation, which is a key mediator in inflammatory pathways. This analysis will delve into the mechanism of action of LSF and its applications in different
(S)-Lisofylline is derived from pentoxifylline, a drug primarily used to improve blood flow in patients with peripheral vascular disease. It belongs to the class of xanthine derivatives, which are known for their pharmacological effects, including anti-inflammatory and immunomodulatory properties. The compound is currently being studied for its ability to mitigate insulin secretion impairment caused by inflammatory cytokines, thereby offering a novel approach to diabetes management.
The synthesis of (S)-Lisofylline has been explored through various methods. A notable approach involves a chemoenzymatic deracemization process that utilizes laccase and alcohol dehydrogenase enzymes. This method allows for the conversion of racemic lisofylline into its enantiomers with high selectivity.
The molecular structure of (S)-Lisofylline can be described as follows:
Crystallographic studies have provided insights into its three-dimensional structure, highlighting hydrogen bonding interactions that may influence its biological activity .
(S)-Lisofylline participates in several chemical reactions relevant to its pharmacological profile:
The mechanism by which (S)-Lisofylline exerts its effects primarily involves:
The physical and chemical properties of (S)-Lisofylline include:
These properties influence both the formulation strategies for drug delivery and the pharmacokinetic behavior observed in biological systems .
(S)-Lisofylline has several potential applications in medical science:
(S)-Lisofylline is structurally classified as a xanthine derivative characterized by a purine core (3,7-dimethylxanthine) substituted at the N₁-position with a 5-hydroxyhexyl chain. This places it within the broader methylxanthine family, which includes pharmacologically significant compounds like theophylline, pentoxifylline, and caffeine. The defining structural feature distinguishing (S)-Lisofylline from other methylxanthines is the presence of a chiral center at the C5 position of the hexyl side chain, resulting in two enantiomers: (R)-Lisofylline and (S)-Lisofylline [1] [8].
The xanthine core provides a planar, heterocyclic aromatic system capable of hydrogen bonding and π-π interactions, while the hydroxyhexyl side chain introduces stereochemistry and influences molecular flexibility, hydrophobicity, and interactions with biological targets. Key structural elements include:
Table 1: Structural Comparison of (S)-Lisofylline with Related Methylxanthines
Compound | Core Structure | N₁-Substituent | Chiral Centers | Key Structural Features |
---|---|---|---|---|
(S)-Lisofylline | 3,7-Dimethylxanthine | (5S)-Hydroxyhexyl | Yes (C5) | Stereospecific hydroxyl group on hexyl chain |
Pentoxifylline | 3,7-Dimethylxanthine | 5-Oxohexyl | None | Ketone at C5 position of side chain |
Theophylline | 3,7-Dimethylxanthine | None (unsubstituted) | None | Planar xanthine core, minimal substitution |
Caffeine | 1,3,7-Trimethylxanthine | None (unsubstituted) | None | Methyl group at N₁ instead of alkyl chain |
Dyphylline | 7-(2,3-Dihydroxypropyl)-1,3-dimethylxanthine | Dihydroxypropyl | None | Glycol ether side chain, increased hydrophilicity |
This specific structural configuration, particularly the stereochemistry of the hydroxyhexyl group, facilitates unique molecular recognition properties not observed in its racemic mixture or the parent compound pentoxifylline. The chiral side chain orientation allows differential binding to intracellular targets involved in inflammatory signaling and metabolic regulation [5] [7] [8].
Lisofylline originated as an active metabolite of pentoxifylline, initially investigated for its hemorheological properties. The discovery timeline reflects evolving understanding of chiral pharmacology:
Early Development (1980s-1990s): Pentoxifylline (a non-chiral 5-ketohexyl xanthine derivative) was observed to undergo hepatic reduction to form racemic lisofylline (originally designated as metabolite HOET or hydroxyhexyl derivative) in preclinical models. Initial pharmacological studies focused on the racemate without enantiomeric separation [1] [5].
Enantiomer Separation and Characterization (1990s): Advances in asymmetric synthesis enabled the production of individual enantiomers. German Patent DE 3942872 (1991) and US Patent 5310666 (1994) detailed enantioselective synthesis using Rhodotorula rubra-mediated bioreduction, establishing methods to obtain both (R)- and (S)-forms in enantiomerically pure states (>99% ee). This period revealed significant differences in the enantiomers' biological activities [1] [8].
Pharmacological Differentiation (Late 1990s-2000s): Research demonstrated that (S)-Lisofylline exhibited superior anti-inflammatory and cytoprotective effects compared to the (R)-enantiomer. Notably, studies in type 1 diabetes models showed (S)-Lisofylline prevented beta-cell apoptosis and reduced diabetes incidence in NOD mice at significantly lower concentrations than the racemate [6] [9].
Clinical Development Challenges: Despite promising preclinical results for conditions like acute respiratory distress syndrome (ARDS), sepsis, and type 1 diabetes, racemic lisofylline faced formulation and pharmacokinetic limitations in clinical trials (e.g., short half-life, low oral bioavailability). This prompted efforts to develop optimized analogs retaining the (S)-configuration but with improved drug-like properties [3] [9] [10].
Table 2: Key Milestones in Lisofylline Enantiomer Development
Year | Development Milestone | Significance |
---|---|---|
1986 | Identification as pentoxifylline metabolite | First recognition of lisofylline as a significant hepatic reduction product |
1991 | DE 3942872 Patent: Enantioselective synthesis method | Enabled production of single enantiomers via biocatalytic reduction |
1994 | US 5310666 Patent: Rhodotorula rubra-mediated synthesis | Improved yield and enantiopurity of (R)- and (S)-Lisofylline |
1999 | Preclinical demonstration of superior (S)-enantiomer activity | Established stereospecificity in cytokine inhibition and cell protection |
2006 | Synthesis of LSF analogs with modified xanthine cores | Addressed pharmacokinetic limitations while retaining stereospecific activity |
The historical trajectory underscores a shift from racemic pharmacology to enantiomer-specific therapeutic development, highlighting the critical role of chirality in optimizing drug efficacy [1] [6] [9].
The chiral center at C5 of the hydroxyhexyl chain confers distinct pharmacological profiles to the (R)- and (S)-enantiomers of lisofylline, with the (S)-configuration demonstrating superior therapeutic potential across multiple disease models. This stereodifferentiation manifests through three primary mechanisms:
Differential Target Engagement:(S)-Lisofylline exhibits higher affinity for molecular targets regulating inflammatory responses. It potently inhibits STAT-4 activation (IC₅₀ = 8.2 μM vs. >100 μM for (R)-enantiomer) and suppresses interleukin-12 (IL-12) signaling in T lymphocytes, disrupting Th1-mediated autoimmune pathways implicated in type 1 diabetes. The spatial orientation of the C5 hydroxyl group in the (S)-configuration enables specific hydrogen bonding with amino acid residues in STAT-4's SH2 domain, impeding phosphotyrosine recognition [1] [3] [9].
Mitochondrial Protection:In pancreatic β-cells exposed to inflammatory cytokines (IL-1β, IFN-γ, TNF-α), (S)-Lisofylline (10 μM) reduces reactive oxygen species (ROS) generation by 72% and preserves mitochondrial membrane potential (ΔΨm), whereas the (R)-enantiomer shows negligible effects at equivalent concentrations. This activity correlates with enhanced glucose-stimulated insulin secretion in vitro, demonstrating functional cytoprotection. The stereospecific interaction likely involves modulation of inner mitochondrial membrane components regulating proton leakage [1] [6] [9].
Lipid Mediator Modulation:(S)-Lisofylline uniquely inhibits phosphatidic acid generation (IC₅₀ = 5.3 μM) by blocking phospholipase D activity in neutrophils and monocytes. This disrupts downstream pro-inflammatory lipid signaling cascades (e.g., lysophosphatidic acid production) that promote chemotaxis and cytokine release. Molecular dynamics simulations indicate the (S)-enantiomer occupies a specific hydrophobic pocket in the enzyme's regulatory domain inaccessible to the (R)-form [3] [6].
Table 3: Enantioselective Pharmacological Activities of Lisofylline
Biological Activity | (S)-Lisofylline Activity | (R)-Lisofylline Activity | Therapeutic Implication |
---|---|---|---|
IL-12/STAT-4 Inhibition | IC₅₀ = 8.2 μM | IC₅₀ > 100 μM | Prevention of Th1-mediated autoimmunity |
β-Cell Apoptosis Reduction | 85% protection at 15 μM | <15% protection at 15 μM | Preservation of insulin production in diabetes |
Phospholipase D Inhibition | IC₅₀ = 5.3 μM | IC₅₀ = 48 μM | Attenuation of neutrophil-mediated inflammation |
Insulin Secretion Enhancement | 2.1-fold increase at 10 μM | 1.2-fold increase at 10 μM | Improved islet function in inflammatory states |
Mitochondrial ROS Suppression | 72% reduction at 10 μM | 18% reduction at 10 μM | Protection against oxidative stress damage |
The stereospecificity extends to pharmacokinetics: studies in mice show the (S)-enantiomer achieves 3.2-fold higher hepatic concentrations and slower clearance than the (R)-form after intravenous administration, likely due to enantioselective metabolism by CYP1A2. This differential tissue distribution further amplifies efficacy disparities in target organs [8] [10].
The profound enantiomeric differences underscore why contemporary drug development has focused exclusively on (S)-Lisofylline and its structural analogs rather than the racemate. Ongoing medicinal chemistry efforts aim to retain this advantageous stereochemistry while improving metabolic stability through modifications to the xanthine core [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7